molecular formula C15H12F3NO3S B13948969 [(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate

[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate

Cat. No.: B13948969
M. Wt: 343.3 g/mol
InChI Key: GRMIFAAVNPCQDY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a phenyl ring, and a sulfonyl oxime group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime typically involves multiple steps. One common method starts with 2,2,2-Trifluoroacetophenone, which undergoes a series of reactions to introduce the sulfonyl oxime group. The reaction conditions often include the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl oxime group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime include:

Uniqueness

What sets 2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime apart is its combination of functional groups, which confer unique chemical properties and reactivity. The presence of both the trifluoromethyl and sulfonyl oxime groups allows for a broader range of chemical transformations and applications compared to similar compounds .

Properties

Molecular Formula

C15H12F3NO3S

Molecular Weight

343.3 g/mol

IUPAC Name

[(2,2,2-trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H12F3NO3S/c1-11-7-9-13(10-8-11)23(20,21)22-19-14(15(16,17)18)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

GRMIFAAVNPCQDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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